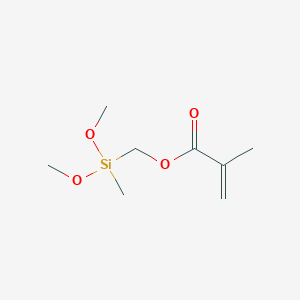
(Dimethoxy(methyl)silyl)methyl methacrylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (dimethoxy(methyl)silyl)methyl methacrylate and related compounds involves the reaction of methacrylic acid with specific silyl compounds under controlled conditions. For example, the preparation of methacrylate derivatives has been reported through reactions involving acryloyloxyalkyl methacrylates with aminopropyltriethoxysilane via Michael addition, leading to methacryloyloxyalkylaminoalkylalkoxysilanes (Moszner et al., 2002). These reactions are crucial for the synthesis of silane-containing methacrylate monomers that can be polymerized or copolymerized to obtain materials with tailored properties.
Molecular Structure Analysis
The molecular structure of (dimethoxy(methyl)silyl)methyl methacrylate and its polymers is characterized by the presence of siloxane linkages and methacrylate groups, which influence the material's physical and chemical behavior. The structure significantly impacts the polymer's mechanical properties, as seen in the study of poly(methyl methacrylate)/SiO2-CaO nanocomposites, where the introduction of siloxane linkages and alkyl groups in the silica structure was shown to enhance fracture toughness without compromising bioactivity (Kyu-Hyeon Lee & S. Rhee, 2009).
Chemical Reactions and Properties
Chemical reactions involving (dimethoxy(methyl)silyl)methyl methacrylate often focus on its polymerization and the formation of copolymers with other monomers. These reactions enable the synthesis of materials with specific characteristics, such as improved hydrophobicity or increased mechanical strength. For instance, copolymers of poly(methyl methacrylate)-g-poly(dimethylsiloxane) have been synthesized, showcasing variations in hydrophobicity and potential for applications like fouling and fouling release coatings (Ann E. Meraa et al., 1999).
Physical Properties Analysis
The physical properties of materials derived from (dimethoxy(methyl)silyl)methyl methacrylate, such as thermal stability and mechanical strength, are directly influenced by the monomer's molecular structure. The incorporation of siloxane groups into polymers can lead to materials that exhibit enhanced properties suitable for various applications, including dental materials and bone cements (Kyu-Hyeon Lee & S. Rhee, 2009).
Applications De Recherche Scientifique
It’s important to note that the use of this compound would likely be subject to safety regulations due to its potential hazards, such as causing skin and eye irritation .
It’s important to note that the use of this compound would likely be subject to safety regulations due to its potential hazards, such as causing skin and eye irritation .
It’s important to note that the use of this compound would likely be subject to safety regulations due to its potential hazards, such as causing skin and eye irritation .
Safety And Hazards
(Dimethoxy(methyl)silyl)methyl methacrylate is combustible . It causes skin irritation (H315) and serious eye irritation (H319) . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Propriétés
IUPAC Name |
[dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4Si/c1-7(2)8(9)12-6-13(5,10-3)11-4/h1,6H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUIRAZOPRQNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923707 | |
| Record name | [Dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dimethoxy(methyl)silyl)methyl methacrylate | |
CAS RN |
121177-93-3 | |
| Record name | (Methacryloxymethyl)methyldimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121177-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, (dimethoxymethylsilyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [Dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Methacryloxymethyl)methyldimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)